molecular formula C8H5BrN2O2 B1439350 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-74-7

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1439350
M. Wt: 241.04 g/mol
InChI Key: FQSDTISBBQCEQT-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 876379-74-7. It has a molecular weight of 241.04 . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is 1S/C8H5BrN2O2/c9-5-1-2-6-3-7 (8 (12)13)10-11 (6)4-5/h1-4H, (H,12,13) . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a white solid at room temperature .

Scientific Research Applications

Application in Organic Synthesis

  • Summary of Application : “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is used as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
  • Results or Outcomes : The outcome of this application is the production of LDN-212854, a potent inhibitor of BMP type I receptor kinases. This compound likely has applications in biological research, particularly in studies related to the BMP signaling pathway .

Application in Green Synthesis

  • Summary of Application : Pyridine-2-carboxylic acid, a compound related to “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid”, has been used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
  • Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
  • Results or Outcomes : The outcome of this application is the production of pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). These compounds have important biological properties and are used as GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors and potassium channel openers .

Application in PI3 Kinase Inhibitors

  • Summary of Application : “6-Bromopyrazolo[1,5-a]pyridine” is used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors .
  • Results or Outcomes : The outcome of this application is the production of p110a-selective PI3 kinase inhibitors. These inhibitors have potential applications in cancer therapy .

Application in Pyrazolo[1,5-a]pyrimidines

  • Summary of Application : Pyrazolo[1,5-a]pyrimidines, which are structurally related to “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid”, have been synthesized using various methods .
  • Methods of Application : The synthesis of pyrazolo[1,5-a]pyrimidines involves an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the reactant .
  • Results or Outcomes : The outcome of this application is the production of functional pyrazolo[1,5-a]pyrimidines. These compounds have potential applications in medicinal chemistry .

Application in Medicinal Chemistry

  • Summary of Application : “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” could potentially be used in the synthesis of new medicinal compounds. While specific applications were not found in the sources, related compounds such as pyrazolo[1,5-a]pyrimidines have been used in the synthesis of various biologically active compounds .
  • Results or Outcomes : The outcome of this application could be the production of new medicinal compounds. These compounds could potentially have various therapeutic applications .

Application in Material Science

  • Summary of Application : “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” could potentially be used in the synthesis of new materials. While specific applications were not found in the sources, related compounds such as pyrazolo[1,5-a]pyrimidines have been used in the synthesis of various materials .
  • Results or Outcomes : The outcome of this application could be the production of new materials. These materials could potentially have various applications in different fields .

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-3-7(8(12)13)10-11(6)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSDTISBBQCEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669820
Record name 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

876379-74-7
Record name 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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